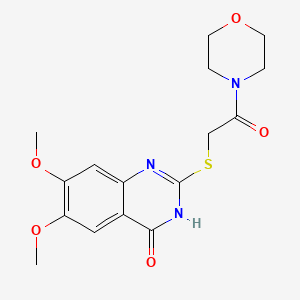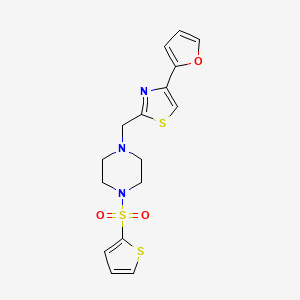![molecular formula C10H14N4O2 B2532804 Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone CAS No. 2415573-03-2](/img/structure/B2532804.png)
Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone, also known as OTAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
Mécanisme D'action
Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone exerts its antimicrobial and antitumor effects by inhibiting the activity of enzymes involved in key biological processes. Specifically, it inhibits the activity of DNA gyrase and topoisomerase IV in bacteria, leading to DNA damage and cell death. In cancer cells, Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone inhibits the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone has been found to have a low toxicity profile and does not exhibit significant side effects in animal models. It has been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for the treatment of central nervous system infections and tumors.
Avantages Et Limitations Des Expériences En Laboratoire
Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone has several advantages for use in laboratory experiments. It is easy to synthesize and purify, making it readily available for use in research. It also has a low toxicity profile, making it safe for use in animal models. However, one limitation of Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone is that it has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several potential directions for future research on Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone. One area of interest is the development of Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone-based therapies for the treatment of bacterial infections, particularly those that are resistant to conventional antibiotics. Another area of interest is the investigation of Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone's potential as a therapeutic agent for the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to establish the safety and efficacy of Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone in human clinical trials.
Méthodes De Synthèse
The synthesis of Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone involves the reaction of 1-(2-hydroxyethyl)azetidin-2-one with sodium azide, followed by the reaction of the resulting compound with propargyl bromide in the presence of copper (I) iodide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone has been studied extensively for its potential applications in various areas of scientific research. It has been found to have antimicrobial properties and has been tested against various bacterial strains, including those that are resistant to conventional antibiotics. Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone has also been investigated for its antitumor properties and has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-10(9-2-1-5-16-9)13-6-8(7-13)14-11-3-4-12-14/h3-4,8-9H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQLKPZKNKMYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(oxolane-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2532726.png)
![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)

![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2532731.png)




![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2532739.png)
![Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2532742.png)
![N-[2-(aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B2532744.png)